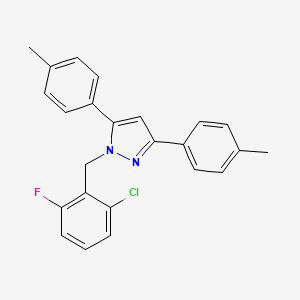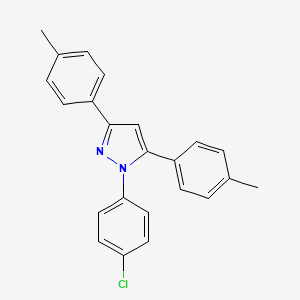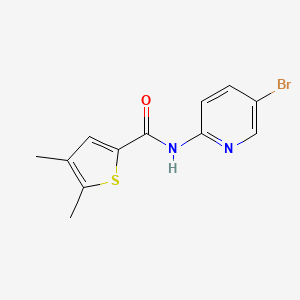
N-(5-bromopyridin-2-yl)-4,5-dimethylthiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(5-BROMO-2-PYRIDYL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE is a synthetic organic compound that belongs to the class of thiophene derivatives It is characterized by the presence of a brominated pyridine ring and a thiophene carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(5-BROMO-2-PYRIDYL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE typically involves the following steps:
Bromination of 2-pyridine: The starting material, 2-pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to obtain 5-bromo-2-pyridine.
Formation of 4,5-dimethyl-2-thiophenecarboxylic acid: This intermediate is synthesized through the reaction of thiophene with methylating agents under controlled conditions.
Amidation reaction: The final step involves the coupling of 5-bromo-2-pyridine with 4,5-dimethyl-2-thiophenecarboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form N2-(5-BROMO-2-PYRIDYL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
N~2~-(5-BROMO-2-PYRIDYL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Substitution reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and reduction reactions: The thiophene ring can be oxidized or reduced under appropriate conditions.
Coupling reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include amines, thiols, and palladium catalysts.
Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly employed.
Major Products Formed
Substitution reactions: Products include substituted pyridine derivatives.
Oxidation reactions: Oxidized thiophene derivatives.
Reduction reactions: Reduced thiophene derivatives.
科学研究应用
N~2~-(5-BROMO-2-PYRIDYL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N2-(5-BROMO-2-PYRIDYL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The brominated pyridine ring and thiophene carboxamide group are believed to play a crucial role in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects.
相似化合物的比较
Similar Compounds
- 5-Bromo-2-pyridylazo-5-diethylaminophenol
- 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide
- 5,5’-Dibromo-2,2’-bipyridyl
Uniqueness
N~2~-(5-BROMO-2-PYRIDYL)-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE is unique due to the presence of both a brominated pyridine ring and a thiophene carboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C12H11BrN2OS |
|---|---|
分子量 |
311.20 g/mol |
IUPAC 名称 |
N-(5-bromopyridin-2-yl)-4,5-dimethylthiophene-2-carboxamide |
InChI |
InChI=1S/C12H11BrN2OS/c1-7-5-10(17-8(7)2)12(16)15-11-4-3-9(13)6-14-11/h3-6H,1-2H3,(H,14,15,16) |
InChI 键 |
WEXQTNGZEYDILW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=C1)C(=O)NC2=NC=C(C=C2)Br)C |
溶解度 |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Ethyl 4-methyl 3-methyl-5-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B14927251.png)
![Ethyl 6-({4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}methyl)-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14927253.png)
![4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B14927257.png)
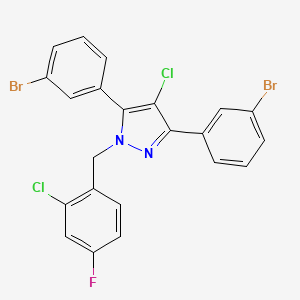
![4-phenyl-6-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B14927284.png)
![2-({5-[(4-chlorophenoxy)methyl]furan-2-yl}carbonyl)-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide](/img/structure/B14927291.png)
![1-benzyl-3,6-dimethyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927299.png)
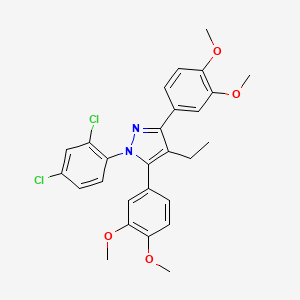
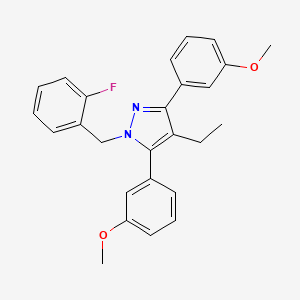
![4-(furan-2-yl)-2-{3-[4-(propan-2-yl)phenyl]-5-(trifluoromethyl)-1H-pyrazol-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B14927325.png)
![(5-Ethylthiophen-2-yl)[7-(3-nitrophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone](/img/structure/B14927330.png)
![N-(4-chlorophenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927335.png)
